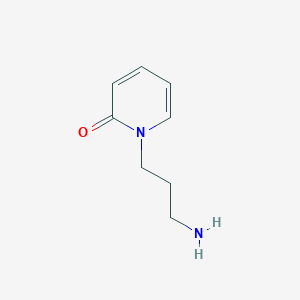

1-(3-aminopropyl)pyridin-2(1H)-one

Descripción

1-(3-Aminopropyl)pyridin-2(1H)-one (CAS: 102675-58-1) is a heterocyclic organic compound with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . It features a pyridinone ring substituted with a 3-aminopropyl group. Its physical properties include a boiling point of 346°C and a flash point of 163.1°C, indicating moderate thermal stability .

Propiedades

IUPAC Name |

1-(3-aminopropyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-5-3-7-10-6-2-1-4-8(10)11/h1-2,4,6H,3,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSYLYHUWPAOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341419 | |

| Record name | 1-(3-aminopropyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102675-58-1 | |

| Record name | 1-(3-aminopropyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminopropyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(3-aminopropyl)pyridin-2(1H)-one can be synthesized through several methods. One common approach involves the reaction of 2-pyridone with 3-aminopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the appropriate temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-aminopropyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has highlighted the potential of 1-(3-aminopropyl)pyridin-2(1H)-one and its derivatives as inhibitors of critical protein kinases involved in cancer progression. Notably, studies have indicated that these compounds can inhibit Monopolar Spindle 1 (MPS1) and Aurora kinases, which are pivotal in cell division and cancer treatment strategies. The specificity of these compounds enhances their therapeutic potential against various cancer types by targeting specific pathways involved in tumor growth and metastasis .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against emerging viral infections such as dengue and Ebola. By targeting adaptor-associated kinase 1 (AAK1), which is overexpressed in infected cells, this compound shows promise as a broad-spectrum antiviral agent. This targeting strategy may lead to the development of new therapeutic options for viral infections that currently lack effective treatments .

Synthetic Routes

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents to enhance its pharmacological profile. Various synthetic methods have been explored, including nucleophilic substitution reactions that yield structurally diverse derivatives with potentially improved biological activities .

Fluorescent Probes

Due to its structural properties, this compound may also find applications in the development of fluorescent probes or dyes. These probes can be utilized in various biological assays, enhancing the ability to visualize cellular processes and interactions at a molecular level.

Biological Interaction Studies

Interaction studies focusing on the binding affinity and selectivity of this compound towards various biological targets are crucial for understanding how modifications to the compound's structure can enhance its efficacy and selectivity. Such studies contribute significantly to the rational design of new derivatives with optimized therapeutic profiles .

Mecanismo De Acción

The mechanism of action of 1-(3-aminopropyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyridin-2(1H)-one Derivatives

Structural and Functional Group Analysis

The table below compares 1-(3-aminopropyl)pyridin-2(1H)-one with structurally analogous compounds, focusing on substituents, molecular properties, and reported biological activities:

Key Comparative Insights

Substituent-Driven Bioactivity

- Aminopropyl vs. Piperazine-Phenyl Groups: The piperazine-substituted derivative (C₁₅H₁₈N₄O) exhibits potent serotonin reuptake inhibition due to its piperazine moiety, which enhances binding to neurotransmitter transporters . In contrast, the primary amine in this compound may favor nucleophilic reactions in synthesis but lacks reported SSRI activity.

- Methylthio vs.

- Kinase Inhibition: The dimethylaminoethyl-benzoyl derivative (C₁₇H₂₁N₃O₄) shows c-Src kinase inhibitory activity (IC₅₀ = 12.5 µM), attributed to the electron-withdrawing benzoyl group enhancing target interaction .

Physicochemical Properties

- Thermal Stability: The aminopropyl derivative has a higher boiling point (346°C) compared to the hydroxyl-substituted 1-propyl-3-hydroxypyridin-2(1H)-one, which likely degrades at lower temperatures due to hydrogen bonding .

- Molecular Weight and Complexity: Biphenyl-fluorophenyl derivatives (e.g., C₂₄H₁₈FNO, MW 355.4) exhibit increased steric bulk, reducing solubility but enhancing target specificity in kinase inhibition .

Actividad Biológica

1-(3-aminopropyl)pyridin-2(1H)-one, also known by its CAS number 102675-58-1, is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O, and it features a pyridinone core with an aminoalkyl side chain. This structural configuration contributes to its interaction with various biological targets.

Research indicates that this compound exhibits significant biological activity primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial in various metabolic pathways, thereby influencing cellular processes.

- Receptor Modulation : The compound interacts with neurotransmitter receptors, particularly serotonin receptors, which may contribute to its effects on mood and cognition .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably:

- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, it was reported to induce apoptosis in MCF-7 breast cancer cells with an IC50 value indicating significant potency .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 | Induction of apoptosis |

| A549 (Lung) | 30.50 | Cell cycle arrest |

Neuroprotective Effects

This compound has also shown promise in neuroprotection:

- Neurotransmitter Interaction : It modulates serotonin levels, which can help alleviate symptoms of depression and anxiety. Studies suggest that it acts as a partial agonist at the 5-HT1A receptor, which is implicated in mood regulation .

Antimicrobial Activity

The compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : Research has indicated effective MIC values against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.200 |

Study on Anticancer Efficacy

A pivotal study conducted by Morais et al. highlighted the anticancer efficacy of this compound derivatives. The researchers synthesized several analogs and tested their effects on tumor growth in vivo. The results demonstrated a significant reduction in tumor size compared to control groups, supporting the compound's potential as an anticancer agent .

Neuropharmacological Study

Another research effort focused on the neuropharmacological profile of the compound. The study utilized animal models to assess behavioral changes following administration of this compound. Results indicated improvements in anxiety-like behaviors, reinforcing its role as a potential therapeutic agent for mood disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-aminopropyl)pyridin-2(1H)-one, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via N-alkylation reactions, where a pyridin-2(1H)-one core reacts with a 3-aminopropyl-containing electrophile. For example, in analogous syntheses, N-alkylation of 2-pyridinone with chloromethyl-quinoline derivatives in DMF/THF under mild conditions yields coupled products . Optimization involves varying solvents (e.g., DMF for solubility), temperature, and stoichiometry to maximize yield. NMR (¹H, ¹³C) and HRMS are critical for confirming structural integrity .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Standard characterization includes:

- Spectroscopy : ¹H NMR (e.g., δ 7.2–8.1 ppm for pyridinone protons) and ¹³C NMR (e.g., carbonyl at ~165 ppm) .

- Mass Spectrometry : HRMS (FTMS-APCI) with exact mass matching (±5 ppm) confirms molecular formula .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : While specific data for this compound is limited, structurally similar amines require PPE (gloves, goggles) and fume hood use. Monitor for respiratory irritation and skin sensitization. Refer to GHS guidelines for amines and pyridinones, ensuring proper waste disposal .

Advanced Research Questions

Q. How can researchers address low solubility of this compound in pharmacological assays?

- Methodological Answer : Solubility challenges, common in pyridinone derivatives, are mitigated by:

- Co-solvents : DMSO or cyclodextrin-based systems enhance aqueous solubility.

- Prodrug Design : Introducing ionizable groups (e.g., phosphate esters) temporarily improves solubility .

- Structural Modifications : Adding polar substituents (e.g., hydroxyl, nitro groups) on the pyridinone ring, as seen in HIV inhibitor hybrids .

Q. What mechanisms underlie its potential biological activity, and how are they validated?

- Methodological Answer : Pyridin-2(1H)-one derivatives often target enzymes like DPP-4 (involved in glucose metabolism) or HIV reverse transcriptase. To validate:

- Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., DPP-4 inhibition assays) .

- Molecular Modeling : Dock the compound into enzyme active sites (e.g., HIV RT) to predict binding modes and compare with known inhibitors .

- Cell-Based Studies : Test anti-inflammatory effects via cytokine suppression (e.g., IL-6/IL-1β ELISA) .

Q. How do crystallographic data resolve contradictions in spectroscopic assignments?

- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping proton signals) are resolved using X-ray data. For example, crystallography confirmed the 85.93° dihedral angle between pyridinone and quinoline rings in a related compound, clarifying spatial arrangements that NMR alone cannot .

Q. What strategies improve bioavailability for in vivo studies?

- Methodological Answer :

- Lipid Formulations : Nanoemulsions or liposomes enhance membrane permeability.

- Structural Tweaks : Reduce molecular weight (<500 Da) and logP (<5) by replacing the 3-aminopropyl chain with shorter linkers, as seen in optimized DPP-4 inhibitors .

- Metabolic Stability : Assess hepatic microsome stability; introduce methyl groups to block cytochrome P450 oxidation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, serum concentrations). For example:

- DPP-4 Inhibition : Compare results using identical substrate concentrations and enzyme sources .

- Anticancer Activity : Validate cytotoxicity in multiple cell lines (e.g., MCF-7 vs. HEK293) to rule off-target effects. Cross-reference with solubility data to exclude false negatives .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 120–125°C (decomposes) | |

| Solubility (Water) | Shake-flask | <0.1 mg/mL | |

| LogP | HPLC Retention Time | 2.3 ± 0.2 | |

| DPP-4 IC₅₀ | Fluorometric Assay | 1.8 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.